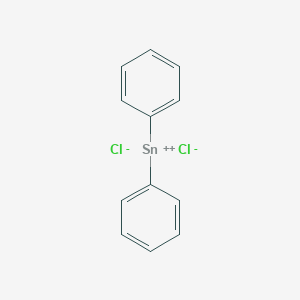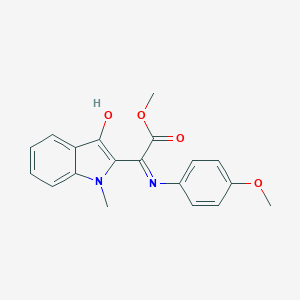
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone, also known as MMPI, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Applications De Recherche Scientifique
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Mécanisme D'action
The mechanism of action of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone involves the inhibition of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. By inhibiting MMPs, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone prevents the degradation of the ECM and reduces cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone also induces apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties and to reduce the expression of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting cancer cell growth and metastasis in preclinical studies. However, one of the limitations of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in cancer treatment. Finally, more research is needed to investigate the potential applications of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in other areas of scientific research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is a synthetic compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone as a therapeutic agent for cancer treatment and other areas of scientific research.
Méthodes De Synthèse
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone can be synthesized using a variety of methods, including the condensation of 4-methoxybenzaldehyde with methyl anthranilate in the presence of a base, followed by the addition of an acid chloride and a base to form the final product. Another method involves the reaction of 4-methoxybenzaldehyde with methyl anthranilate in the presence of an acid catalyst, followed by the addition of an acid chloride and a base to form (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone.
Propriétés
Numéro CAS |
113917-64-9 |
|---|---|
Nom du produit |
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone |
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 2-(3-hydroxy-1-methylindol-2-yl)-2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C19H18N2O4/c1-21-15-7-5-4-6-14(15)18(22)17(21)16(19(23)25-3)20-12-8-10-13(24-2)11-9-12/h4-11,22H,1-3H3 |
Clé InChI |
LFEXUUISLYRGKB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
Synonymes |
methyl (2E)-2-[(4-methoxyphenyl)amino]-2-(1-methyl-3-oxo-indol-2-ylide ne)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



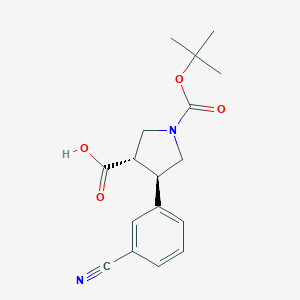
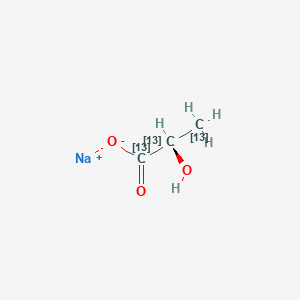
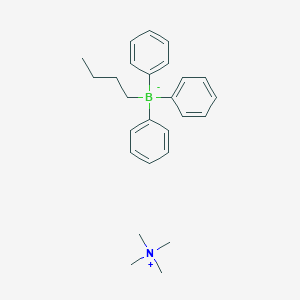
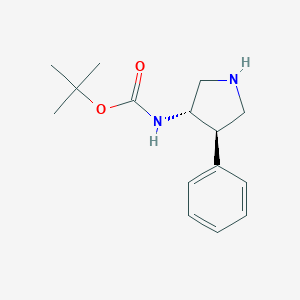
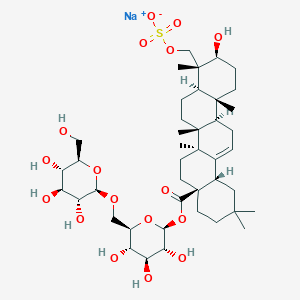
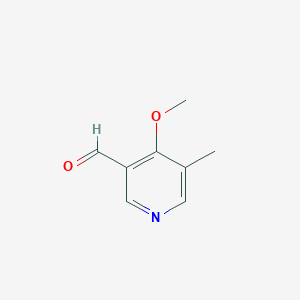

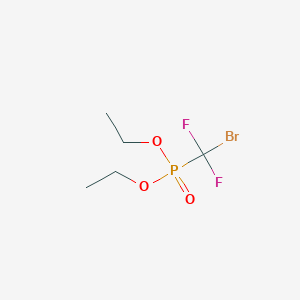



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
